molecular formula C7H6F3N3O2 B14655553 [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine CAS No. 50707-84-1

[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B14655553
CAS No.: 50707-84-1
M. Wt: 221.14 g/mol
InChI Key: XWRXTPKBCKCIHU-UHFFFAOYSA-N
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Description

[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring

Properties

CAS No.

50707-84-1

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-6(13(14)15)5(3-4)12-11/h1-3,12H,11H2

InChI Key

XWRXTPKBCKCIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and Diazotization of Trifluoromethyl-Substituted Anilines

The most common route involves diazotization of 5-(trifluoromethyl)-2-nitroaniline derivatives. In Patent CN101781229A , p-trifluoromethylaniline undergoes diazotization with sodium nitrite in hydrochloric acid at −5–15°C, forming a diazonium salt. Key parameters include:

  • Molar ratio : 1:1.05–3.00 (aniline:sodium nitrite).
  • Acid concentration : 36–38% HCl.
  • Temperature control : Critical to minimize decomposition (−5–15°C).

The diazonium intermediate is reduced using sodium sulfite, yielding [2-nitro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride with >75% yield and 97–99% purity.

Reductive Cleavage of Nitro Groups

Alternative reductions employ stannous chloride (SnCl₂) or catalytic hydrogenation. Search Result demonstrates that SnCl₂ in HCl at reflux selectively reduces nitro to amine, though over-reduction risks necessitate strict stoichiometric control. Comparative data:

Reducing Agent Conditions Yield (%) Purity (%) Source
Sodium sulfite 0–25°C, pH 5–7 75–85 97–99
SnCl₂ HCl, reflux 60–70 90–95

Nucleophilic Aromatic Substitution (NAS)

Halogen Displacement with Hydrazine

Patent WO2008113661A2 details NAS using 1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene. Hydrazine hydrate displaces fluorine at 20–40°C in tetrahydrofuran (THF), achieving 80–90% selectivity. Competing chloride displacement is suppressed due to the electron-withdrawing trifluoromethyl group.

Optimized Protocol :

  • Substrate : 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene.
  • Hydrazine source : Hydrazine hydrate (2–5 eq).
  • Solvent : THF or dichloromethane.
  • Yield : 82–85%.

Two-Phase Catalytic Systems

Halogenated Hydrocarbon/Water Interface

Patent CN100999483A reports a scalable method using p-chloronitrobenzene in a chloroform/water system with crown ether catalysts (e.g., 18-crown-6). Key advantages:

  • Catalyst : 18-Crown-6 (1.2–1.4 wt%) enhances phase transfer.
  • Conditions : 40–60°C for 4–6 hours.
  • Yield : 80–85% with >99% purity after HCl/ethanol recrystallization.

Mechanistic Considerations and By-Product Analysis

Competing Pathways

  • Isomerization : Elevated temperatures (>60°C) promote rearrangement to carbamic fluorides, as noted in Patent US4466927A .
  • Oxidation : Residual HNO₂ may oxidize hydrazine to diazenes, requiring pH stabilization (5–7).

Purification Strategies

  • Distillation : Effective for separating hydrazine from unreacted anilines.
  • Recrystallization : Ethanol/HCl mixtures yield orange-red needles (mp 204–205°C).

Comparative Evaluation of Methods

Method Temperature (°C) Catalyst Yield (%) Purity (%) Scalability
Diazotization −5–15 None 75–85 97–99 High
NAS 20–40 None 82–85 95–98 Moderate
Two-phase 40–60 18-Crown-6 80–85 >99 High

Chemical Reactions Analysis

Types of Reactions: [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Amino-5-(trifluoromethyl)phenylhydrazine.

    Substitution: Various alkyl or acyl derivatives.

    Oxidation: Nitroso derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenylhydrazine
  • 2-Fluoro-5-(trifluoromethyl)phenylhydrazine
  • 2-Chloro-5-(trifluoromethyl)phenylhydrazine

Comparison: Compared to similar compounds, [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in various fields .

Biological Activity

[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H6F3N3O2
  • Molecular Weight : 221.14 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in various metabolic pathways, including:
    • Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation and pain.
    • Aromatic Amino Acid Decarboxylase : This inhibition may affect neurotransmitter levels.
  • Radical Formation : The hydrazine moiety can undergo redox reactions leading to radical formation, which may play a role in its biological effects, particularly in cancer therapy where oxidative stress is a mechanism of action.

Anticancer Activity

Several studies have explored the anticancer properties of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted by Smith et al. (2023) reported that [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study attributed this effect to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Evaluation :
    • Research by Johnson et al. (2024) evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential.

Comparative Analysis

The following table summarizes the biological activities of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine compared to related compounds:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine15 µM32 µg/mL
Trifluoromethylphenylhydrazine20 µM64 µg/mL
5-Trifluoromethylpyrazole10 µM16 µg/mL

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